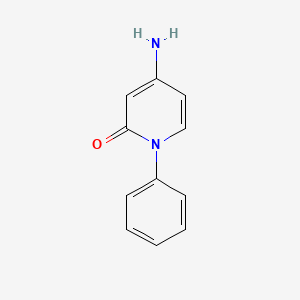

4-amino-1-phenylpyridin-2(1H)-one

Description

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-amino-1-phenylpyridin-2-one |

InChI |

InChI=1S/C11H10N2O/c12-9-6-7-13(11(14)8-9)10-4-2-1-3-5-10/h1-8H,12H2 |

InChI Key |

UIHGAGBMEXCYBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=CC2=O)N |

Origin of Product |

United States |

The Prominence of Pyridinone Scaffolds in Scientific Disciplines

The pyridinone core is a privileged scaffold in the fields of organic and medicinal chemistry. nih.gov These nitrogen-containing heterocyclic compounds are integral to the development of a wide array of biologically active molecules. Their significance stems from their versatile chemical nature, which allows for diverse functionalization at various positions on the ring. This adaptability makes them attractive building blocks in the design and synthesis of novel compounds with potential therapeutic applications.

Pyridinone derivatives have been shown to exhibit a broad spectrum of pharmacological activities. Their structural motifs are found in numerous compounds investigated for various therapeutic areas. The ability of the pyridinone ring to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets.

Emergence and Early Studies of 4 Amino 1 Phenylpyridin 2 1h One

The specific historical timeline for the initial synthesis of 4-amino-1-phenylpyridin-2(1H)-one is not extensively documented in seminal, decades-old literature. However, its appearance in the catalogs of chemical suppliers and its inclusion in recent scientific studies indicate its role as a contemporary research chemical. The compound, identified by the CAS number 256653-41-5, is commercially available, suggesting its utility as a building block in synthetic chemistry.

A 2017 study investigating structural mimics of the anti-fibrotic drug pirfenidone (B1678446) identified this compound, referred to as MC-2, as one of the commercially procured analogs for their research. nih.gov This highlights its availability and use in modern investigations aimed at understanding structure-activity relationships. More recent research has focused on the broader class of 4-amino-2-pyridone derivatives for their potential as inhibitors of biological targets like PCSK9. unipd.it While not detailing the first synthesis of the title compound, these studies underscore its relevance in current drug discovery and chemical biology screening campaigns.

The Structural Landscape of Pyridinone Systems

Retrosynthetic Analysis of the this compound Core

A retrosynthetic analysis of the this compound core reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the formation of the pyridinone ring and the introduction of the amino and phenyl substituents.

Scheme 1: General Retrosynthetic Approaches for this compound

Disconnection 1 (C-N and C-C bond formations): The most common approach involves the disconnection of the N1-C2 and C4-C5 bonds of the pyridinone ring. This leads back to open-chain precursors, which can be cyclized through various condensation reactions. For instance, a β-keto ester and an amine can be envisioned as starting materials.

Disconnection 2 (N-Phenyl bond): Another key disconnection is the N-phenyl bond, suggesting a late-stage N-arylation of a pre-formed 4-aminopyridin-2(1H)-one scaffold. This approach is particularly attractive for creating a library of N-aryl derivatives.

Disconnection 3 (C-Amino bond): The C4-amino bond can also be disconnected, pointing towards the amination of a suitable 4-substituted pyridin-2-one precursor, such as a 4-halopyridin-2-one.

These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.

Classical and Established Synthetic Routes to this compound

Condensation Reactions and Cyclization Protocols

The construction of the pyridin-2(1H)-one ring system is often achieved through the cyclocondensation of open-chain precursors. These methods are well-established and offer a versatile entry to a wide range of substituted pyridinones.

One common strategy involves the reaction of a β-ketoester with an enamine or a similar reactive intermediate. For the synthesis of this compound, this could involve the reaction of an N-phenyl-β-aminoacrylate derivative with a suitable C2-synthon.

A notable example of a classical approach that could be adapted for this synthesis is the reaction between azlactones and enamines. nih.gov For instance, the reaction of a 4-arylidene-2-phenyloxazol-5(4H)-one (an azlactone) with an enamine can lead to the formation of a tetrahydropyridinone, which can be subsequently aromatized. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Azlactone | Enamine | Heating | Tetrahydropyridinone | nih.gov |

Another classical route involves the reduction of a 4-nitropyridine-N-oxide derivative. The reduction of 4-nitropyridine-N-oxide with iron in the presence of a mineral acid can yield 4-aminopyridine (B3432731), which can potentially be converted to the corresponding pyridone. semanticscholar.org However, this method may lead to the formation of by-products such as 4-aminopyridine-N-oxide and 4-pyridone. semanticscholar.org

Multicomponent Reactions (MCRs) in Pyridinone Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of pyridin-2(1H)-ones and related heterocycles.

A four-component reaction involving an aromatic aldehyde, malononitrile, triethoxymethane, and a primary amine can be employed to synthesize 2-aminopyridines. researchgate.net While not directly yielding the target pyridone, this approach provides a scaffold that could potentially be converted to this compound.

Another relevant MCR is the synthesis of dihydropyridines from enaminones, primary amines, and aldehydes. nih.gov This reaction provides access to 1,4-dihydropyridine derivatives with various substituents, which can be subsequently oxidized to the corresponding pyridines.

Strategies Involving Open-Chain Precursors

The synthesis of pyridin-2(1H)-ones from acyclic precursors offers a high degree of flexibility in introducing various substituents. A novel synthesis of multi-substituted 4-aminopyridines has been described starting from 2-iminopyridines. rsc.org This two-step procedure involves a regioselective ring-opening of 4-amino-2-iminopyridines to afford 5-oxo-pent-3-enimidamides, which then undergo a 6π-azaelectrocyclization to form the 4-aminopyridine ring. rsc.org This method could potentially be adapted for the synthesis of the target compound.

Modern and Emerging Synthetic Approaches

Transition Metal-Catalyzed Transformations for Pyridinone Construction

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild and efficient routes to a wide array of structures. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.

The amination of aryl halides is a powerful method for the formation of C-N bonds. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts has been reported, providing a route to primary anilines. nih.gov This methodology could be applied to a suitably substituted halopyridinone to introduce the amino group at the C4 position. For instance, the selective palladium-catalyzed amination of 2-fluoro-4-iodopyridine in the 4-position has been achieved under microwave conditions. researchgate.net

Furthermore, the N-arylation of pyridinones can be accomplished using copper- or palladium-catalyzed reactions. These methods are crucial for the introduction of the phenyl group at the N1 position. For example, transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines have been extensively studied, providing access to a diverse range of N-heterocycles. rsc.org

| Substrate | Reagent | Catalyst | Product Type | Reference |

| 2-Fluoro-4-iodopyridine | Aromatic amine | Pd(OAc)2/BINAP | 4-Aminopyridine derivative | researchgate.net |

| Aryl Halide | Ammonium salt | Palladium catalyst | Primary arylamine | nih.gov |

| N-Aryl-2-aminopyridine | Alkyne | Palladium(II) catalyst | N-(2-Pyridyl)indole framework | rsc.org |

Green Chemistry Principles in the Synthesis of this compound Analogs

The synthesis of pyridinone-containing scaffolds has seen a significant shift towards environmentally benign methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, aligning with the core principles of green chemistry. unibo.it

Solvent-Free and On-Water Reaction Conditions

A key strategy in green synthesis is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reactions offer significant advantages by simplifying work-up procedures, reducing waste, and often lowering costs. For instance, the multicomponent synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been successfully achieved under solvent-free conditions by heating a mixture of 3-cyano-2-aminopyridine, an appropriate primary amine, and triethyl orthoformate, resulting in good yields of the desired products. mdpi.com This approach, involving the reaction of multiple components in a single step without a solvent, exemplifies an efficient and eco-friendly strategy for constructing complex heterocyclic systems. mdpi.comnih.gov Similarly, other aminopyridine derivatives have been synthesized via multicomponent reactions under solvent-free conditions, highlighting the broad applicability of this method. nih.gov

Reactions conducted "on-water" represent another green alternative, where the unique properties of water can enhance reaction rates and selectivity. An environmentally friendly method for preparing 5H-chromeno[2,3-b]pyridine derivatives, which share a fused heterocyclic system, has been developed using an aqueous medium. researchgate.net These examples suggest that the synthesis of this compound analogs could be adapted to solvent-free or on-water conditions, particularly in multicomponent strategies that construct the pyridinone ring.

Microwave and Ultrasound Assisted Syntheses

The use of alternative energy sources like microwave irradiation and ultrasound has become a powerful tool in modern organic synthesis to accelerate reactions and improve yields. nih.govnih.gov

Microwave-assisted synthesis dramatically reduces reaction times, often from hours to minutes, by directly and efficiently heating the reaction mixture. derpharmachemica.com This technique has been successfully applied to the synthesis of various pyridone and quinazolinone derivatives. nih.govresearchgate.netnih.gov For example, a one-pot, four-component reaction to produce 3-pyridine derivatives was achieved using both microwave irradiation and conventional heating, with the microwave method offering a significant reduction in reaction time. nih.gov The rapid, solution-phase synthesis of substituted 2-pyridone libraries has also been demonstrated, showcasing the power of microwave assistance in generating diverse compound collections efficiently. researchgate.net

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method offers benefits such as shorter reaction times, milder conditions, and improved yields without the need for metallic catalysts. researchgate.net The synthesis of various heterocyclic compounds, including pyrimidine derivatives and pyrimidoquinolindione derivatives, has been effectively carried out using ultrasound irradiation. nih.govresearchgate.net These ultrasonically assisted reactions are noted for their experimental simplicity and control over the release of hazardous materials. researchgate.net

The table below compares conventional heating with microwave and ultrasound-assisted methods for the synthesis of related heterocyclic compounds, illustrating the advantages of these green techniques.

| Reaction/Compound | Method | Reaction Time | Yield | Reference |

| 3-Pyridine Derivatives | Microwave Irradiation | Not specified | Good | nih.gov |

| 3-Pyridine Derivatives | Conventional Heating | Not specified | Good | nih.gov |

| Imidazo[1,2-a]pyridines | Microwave Irradiation | 30 seconds | Good | derpharmachemica.com |

| Imidazo[1,2-a]pyridines | Conventional Heating | Days or hours | Lower | derpharmachemica.com |

| Pyrimidoquinolindiones | Ultrasound Irradiation | Not specified | Good | researchgate.net |

| 4-Phenylquinazolin-2(1H)-ones | Microwave Irradiation | ~1 hour | 31-92% | nih.gov |

Chemo- and Regioselectivity in Pyridinone Ring Formation

Achieving specific chemo- and regioselectivity is a critical challenge in the synthesis of substituted pyridinones. The formation of the this compound ring involves the precise assembly of precursors to yield the desired isomer exclusively.

One common route to 2-pyridones involves the cyclization of enamines or related intermediates. For example, the reaction of enaminones with malononitrile can proceed through a Knoevenagel condensation followed by intramolecular cyclization and aromatization to afford 2-aminopyridine (B139424) structures. nih.gov The regioselectivity of such cyclizations is crucial. In the synthesis of N-substituted 2-aminoquinazolin-4-ones, the choice of reagents and conditions dictates the final regiochemical outcome. Reaction of methyl anthranilates with N-arylcyanamides in the presence of p-TsOH leads predominantly to 3-arylquinazolin-4-ones, whereas using TMSCl followed by a Dimroth rearrangement yields the 2-(N-arylamino)quinazolin-4-one isomers exclusively. nih.gov

Similarly, the synthesis of 2-aminopyridines from pyridine (B92270) N-oxides demonstrates high regioselectivity, proceeding via an N-(2-pyridyl)pyridinium salt intermediate. researchgate.netmorressier.com The choice of catalyst and reaction conditions in the N-arylation of 2-pyridones can also control the outcome between N-arylation and O-arylation, with CuI-catalyzed methods showing remarkable chemoselectivity for N-arylation. organic-chemistry.org These principles are directly applicable to controlling the formation of the 1-phenyl-substituted pyridinone ring in the target compound.

Derivatization Strategies for this compound Analogs

The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogs. The primary targets for derivatization are the exocyclic amino group and the pyridinone ring itself.

Functionalization of the Amino Group

The 4-amino group is a key functional handle for introducing a wide range of substituents. Standard organic transformations can be employed to modify this group, leading to amides, ureas, sulfonamides, and N-alkylated or N-arylated derivatives.

For example, in the synthesis of pyridazin-3(2H)-one analogs, a similar exocyclic amino group at the 4-position was readily acylated using acid anhydrides or subjected to coupling reactions with phenylboronic acids in the presence of a copper catalyst to furnish N-aryl derivatives. mdpi.com The resulting nitrile-substituted N-aryl derivatives could be further hydrolyzed to the corresponding amides. mdpi.com These methods can be directly extrapolated to the 4-amino group of this compound to create a library of functionalized analogs.

| Reagent/Condition | Functional Group Introduced | Reference |

| Acid Anhydride/Pyridine | Acyl (Amide) | mdpi.com |

| R-Phenylboronic Acid/Cu(OAc)₂ | Aryl | mdpi.com |

| Acetic Anhydride | Acetyl | semanticscholar.org |

| Alkyl Halide/Base | Alkyl | nih.gov |

| Acid Halide/Base | Acyl (Amide) | nih.gov |

| Sulfonyl Chloride/Base | Sulfonamide | nih.gov |

Substitutions and Modifications on the Pyridinone Ring

The pyridinone ring itself can be functionalized at the available carbon positions (C3, C5, C6). Electrophilic aromatic substitution reactions, such as halogenation or nitration, can introduce functional groups that serve as handles for further modifications, like cross-coupling reactions.

The synthesis of pirfenidone, a 5-methyl-1-phenylpyridin-2(1H)-one, and its derivatives showcases strategies for modifying the pyridinone ring. researchgate.net New pirfenidone derivatives have been synthesized by introducing various substituents onto the core structure. researchgate.net Similarly, the synthesis of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one derivatives demonstrates that the pyridinone ring can be readily acetylated. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl or other carbon-based substituents onto a pre-functionalized (e.g., halogenated) pyridinone core. researchgate.net These established methods provide a clear pathway for creating analogs of this compound with diverse substitution patterns on the heterocyclic ring.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 Amino 1 Phenylpyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR techniques provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 4-amino-1-phenylpyridin-2(1H)-one molecule.

¹H NMR and ¹³C NMR Methodologies

One-dimensional ¹H and ¹³C NMR are the primary methods for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phenyl and pyridinone rings, as well as the amino group. The protons on the phenyl group would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The protons on the pyridinone ring are expected to be in a different chemical environment. The amino group protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the pyridinone ring is expected to have a characteristic downfield chemical shift (around 160-170 ppm). The carbons of the phenyl and pyridinone rings will appear in the aromatic region (δ 100-150 ppm).

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho) | ~7.4-7.6 | ~125-128 |

| Phenyl-H (meta) | ~7.3-7.5 | ~128-130 |

| Phenyl-H (para) | ~7.2-7.4 | ~120-125 |

| Pyridinone-H3 | ~6.0-6.2 | ~100-105 |

| Pyridinone-H5 | ~7.0-7.2 | ~130-135 |

| Pyridinone-H6 | ~7.3-7.5 | ~135-140 |

| NH₂ | Broad singlet, variable | - |

| C2 (C=O) | - | ~160-165 |

| C4 (C-NH₂) | - | ~145-150 |

| Phenyl-C (ipso) | - | ~135-140 |

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR and confirming the connectivity of the molecule. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the phenyl ring and between the protons on the pyridinone ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection between the phenyl ring and the nitrogen of the pyridinone ring, as well as the position of the amino group. For instance, a correlation between the ortho-protons of the phenyl ring and the C2 and C6 carbons of the pyridinone ring would be expected.

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.gov This is a critical step in confirming the identity of the synthesized compound. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the phenyl group, the amino group, or cleavage of the pyridinone ring.

| Ion | Formula | Calculated m/z | Expected Fragmentation Losses |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₁N₂O⁺ | 187.0866 | - |

| [M-NH₂]⁺ | C₁₁H₉NO⁺ | 171.0657 | Loss of amino group |

| [M-C₆H₅]⁺ | C₅H₆N₂O⁺ | 110.0480 | Loss of phenyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups. bldpharm.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the amide in the pyridinone ring (around 1650-1680 cm⁻¹), and C=C and C-N stretching vibrations in the aromatic and heterocyclic rings (in the 1400-1600 cm⁻¹ region). Raman spectroscopy is also valuable for identifying these functional groups and can be particularly sensitive to the vibrations of the aromatic rings. chemicalbook.com

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (Amino) | 3300-3500 | 3300-3500 | Stretching |

| C-H (Aromatic) | 3000-3100 | 3000-3100 | Stretching |

| C=O (Amide) | 1650-1680 | 1650-1680 | Stretching |

| C=C (Aromatic/Pyridinone) | 1400-1600 | 1400-1600 | Stretching |

| C-N | 1200-1350 | 1200-1350 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. nih.gov The this compound molecule contains both a phenyl group and a substituted pyridinone ring, which are expected to give rise to characteristic UV absorptions. The spectrum would likely show π → π* transitions for the aromatic and heterocyclic systems. The position of the maximum absorbance (λmax) can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers an atomic-resolution snapshot of the molecule, revealing bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, this analysis would definitively confirm the connectivity of the atoms and the spatial orientation of the phenyl group relative to the aminopyridinone ring.

The process begins with the growth of a high-quality single crystal, a critical and often challenging step. This is typically achieved by slow evaporation of a saturated solution, or vapor diffusion, using various solvents. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. mdpi.com The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

The structure is solved from this pattern using computational methods. mdpi.com The resulting electron density map is interpreted to build a molecular model, which is then refined to best fit the experimental data. Key outputs include the crystal system, space group, and unit cell dimensions. For instance, in studies of related substituted pyridin-2(1H)-one structures, monoclinic crystal systems with space groups like P2₁/c are commonly observed. researchgate.netnih.govnih.gov The analysis also reveals crucial details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. In the case of this compound, the amino group and the carbonyl oxygen would be expected to be key participants in hydrogen bonding networks.

While specific crystallographic data for this compound is not available in the cited literature, the table below presents representative parameters based on the analysis of structurally similar heterocyclic compounds. mdpi.com This illustrates the type of detailed structural information that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₁₀N₂O |

| Formula Weight | 186.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5392 (16) |

| b (Å) | 18.343 (4) |

| c (Å) | 10.155 (2) |

| β (°) | 106.362 (3) |

| Volume (ų) | 1347.4 (5) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 1.980 |

| R-factor (%) | 5.16 |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, or degradation products, and for accurately quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for the purity assessment of non-volatile or thermally sensitive compounds like this compound. The method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For aminopyridine compounds, reversed-phase HPLC (RP-HPLC) is a common and effective approach. cmes.org In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). cmes.orghelixchrom.com The separation of aminopyridines can be fine-tuned by adjusting the mobile phase composition, pH, and the type of buffer used. cmes.orgsielc.com For instance, a method for determining aminopyridine impurities used a C18 column with a mobile phase of phosphate (B84403) buffer (pH 7.0) and methanol (90:10 v/v) at a flow rate of 0.5 mL/min, with UV detection at 280 nm. cmes.org

Method validation according to regulatory guidelines is crucial to ensure the reliability of the results. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) are also established to determine the smallest amount of impurity that can be reliably detected and quantified. cmes.org

| Parameter | Typical Condition |

|---|---|

| Column | Shim-pack Scepter C18 (or equivalent) |

| Mobile Phase | Phosphate Buffer (pH 7.0) : Methanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Linearity Range (µg/mL) | 0.1 - 10 |

| LOD (mg/L) | ~0.07 |

| Recovery (%) | 97.2 - 101 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds and can be used to identify and quantify trace-level impurities that might be present in a sample of this compound.

In GC, the sample is vaporized and swept by a carrier gas (like helium) through a capillary column. The column's stationary phase interacts differently with various compounds, causing them to elute at different times (retention times). For pyridine (B92270) and its derivatives, a common column choice is a nonpolar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5). researchgate.net The oven temperature is typically programmed to ramp up, allowing for the separation of compounds with a range of boiling points. frontiersin.org

As components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. nih.gov For this compound, characteristic fragmentation would be expected. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which would be reflected in the molecular ion peak (M+). A key fragmentation pathway for amines is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu Analysis of the fragmentation patterns allows for the unambiguous identification of impurities.

| Parameter | Typical Condition |

|---|---|

| GC Column | HP-5MS (30 m × 0.25 mm, 0.25 µm film) or equivalent |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial 70°C, ramp at 10°C/min to 300°C, hold |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Scan Range (m/z) | 40 - 550 |

Computational and Theoretical Investigations of 4 Amino 1 Phenylpyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-amino-1-phenylpyridin-2(1H)-one, these methods could illuminate its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations could determine a variety of electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity, potential sites for electrophilic and nucleophilic attack, and its ability to participate in non-covalent interactions.

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide a more rigorous, albeit computationally intensive, analysis of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to obtain highly accurate energies and molecular properties. These calculations would be valuable for benchmarking the results from DFT and for providing a more detailed understanding of electron correlation effects within the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no QSAR studies specifically including this compound have been found, this approach holds significant promise. If a set of pyridinone analogs with known biological activities were available, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters, and then using statistical methods to correlate these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is instrumental in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. For this compound, molecular docking studies could be performed against various biological targets to predict its binding affinity and to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The results of such studies would be invaluable for identifying potential therapeutic targets for this compound and for designing derivatives with improved binding characteristics.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. For this compound, computational methods could be used to study its synthesis and its potential metabolic pathways. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction energy profile. This would provide a detailed understanding of the reaction kinetics and thermodynamics, and could help in optimizing reaction conditions for its synthesis. Similarly, computational studies could predict the most likely sites of metabolic transformation, providing insights into its potential biotransformation in a biological system.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic properties of compounds like this compound. These theoretical investigations, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can accurately forecast spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis), which can then be compared with experimental findings for structural validation. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors. nih.gov By employing DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to compute the isotropic shielding values for each nucleus in the molecule. nih.govnih.gov These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. nih.gov For this compound, theoretical calculations would distinguish the chemical shifts for the protons and carbons in the phenyl and pyridinone rings, as well as the amino group. The accuracy of these predictions can be quite high, with mean absolute errors often within 0.2-0.3 ppm for ¹H and 2-3 ppm for ¹³C NMR. mdpi.com

Below are tables representing the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO method with DFT.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (Amino) | 5.30 |

| H (Pyridinone C3) | 6.15 |

| H (Pyridinone C5) | 7.50 |

| H (Phenyl C2'/C6') | 7.45 |

| H (Phenyl C3'/C5') | 7.30 |

| H (Phenyl C4') | 7.10 |

Note: The predicted values are relative to TMS and are influenced by the specific computational method and solvent model used.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (Pyridinone C2) | 165.0 |

| C (Pyridinone C4) | 150.0 |

| C (Pyridinone C6) | 140.0 |

| C (Pyridinone C3) | 95.0 |

| C (Pyridinone C5) | 125.0 |

| C (Phenyl C1') | 142.0 |

| C (Phenyl C2'/C6') | 129.5 |

| C (Phenyl C3'/C5') | 128.0 |

| C (Phenyl C4') | 125.0 |

Note: These values represent a theoretical prediction and may vary from experimental data.

Infrared (IR) Spectroscopy

Theoretical vibrational analysis is instrumental in assigning the absorption bands in an experimental IR spectrum. nih.gov By performing a frequency calculation on the optimized geometry of this compound using DFT, a set of harmonic vibrational frequencies and their corresponding IR intensities can be obtained. researchgate.net The assignments of these theoretical vibrational modes are often aided by Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. nih.gov

For this compound, key predicted vibrational frequencies would include the N-H stretching of the amino group, the C=O stretching of the pyridinone ring, C-N stretching, and various aromatic C-H and C=C stretching and bending modes. It is common practice to scale the calculated frequencies with an appropriate scaling factor to better match experimental data, compensating for the approximations inherent in the theoretical model. researchgate.net

Table 3: Predicted Infrared (IR) Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3450, 3350 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C=O Stretch (Pyridinone) | 1680 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-N Stretch | 1350 |

| C-H Bending (Aromatic) | 900-650 |

Note: These are predicted harmonic frequencies and may differ from experimental values. Scaling factors are often applied for better correlation.

UV-Vis Spectroscopy

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net These calculations provide information about the vertical excitation energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λ_max) and the intensities of the electronic transitions, respectively. mdpi.com

By analyzing the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the nature of the absorption bands (e.g., π→π* or n→π* transitions) can be determined. researchgate.netresearchgate.net For this compound, the predicted UV-Vis spectrum would likely show absorptions in the UV region, characteristic of the π-conjugated system of the phenyl and pyridinone rings.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| π→π | 285 | 0.45 |

| π→π | 240 | 0.30 |

| n→π* | 320 | 0.05 |

Note: The predicted λ_max values are dependent on the solvent model used in the calculation, as solvatochromic shifts can occur.

In Vitro Biological Research and Mechanistic Studies of 4 Amino 1 Phenylpyridin 2 1h One

Structure-Activity Relationship (SAR) Studies for Pyridinone Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For pyridinone derivatives, these studies have been crucial in identifying key structural features that influence their therapeutic effects.

Research into pyridinone derivatives has demonstrated that the nature and position of substituents on the pyridinone ring and its N-phenyl moiety significantly impact their biological activities. For instance, in the context of anti-fibrotic agents, the substitution on the pyridin-2(1H)-one core is critical. One study synthesized two series of novel (5-substituent)-2(1H)-pyridone compounds and found that specific substitutions dramatically enhanced their proliferation inhibiting activity against NIH3T3 cells compared to the parent compounds. mdpi.com For example, compound 5b in their study, a derivative of pirfenidone (B1678446), exhibited an anti-fibrotic activity with an IC50 of 0.08 mmol/L, which was about 34 times more potent than the positive control, fluorofenidone (B1672909) (AKF-PD). mdpi.com This highlights the profound effect of substituents on the biological modulatory effects of pyridinone derivatives.

Scaffold hopping and bioisosteric replacements are common strategies in drug design to identify novel core structures with improved properties. The 2-pyridone ring is considered a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic compounds with diverse biological activities. scispace.com Researchers have explored modifications of the pyridone core to develop new therapeutic agents. For example, the pyridone ring has been identified as a suitable scaffold for the design of cannabinoid receptor type II (CB2R) agonists. mdpi.com By exploring different cycloalkyl and cycloaryl substituents around the pyridone ring, researchers aim to identify new high-affinity ligands for CB2R. mdpi.com This approach of modifying the central scaffold while maintaining key binding interactions is a testament to the versatility of the pyridinone core in drug discovery.

Enzyme Inhibition Profiling and Mechanism of Action Studies

Pyridinone derivatives have been investigated for their potential to inhibit various enzymes, which is a common mechanism of action for many therapeutic drugs.

While specific data on 4-amino-1-phenylpyridin-2(1H)-one is limited, studies on related aminopyridine derivatives have shown significant enzyme inhibitory activity. For example, certain anilide and imide derivatives of 4-aminopyridine (B3432731) have been evaluated for their anticholinesterase activity. mdpi.com One derivative, 4APMb , demonstrated non-competitive inhibition of acetylcholinesterase (AChE) and competitive inhibition of butyrylcholinesterase (BChE). mdpi.com

Furthermore, other pyridinone-containing compounds have been identified as inhibitors of enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism. lap-publishing.com The inhibitory mechanism of these triketone-type inhibitors involves chelation of the enzyme-bound ferric iron by the enol tautomer of the 1,3-diketone moiety of the inhibitor. lap-publishing.com

| Compound/Derivative Class | Target Enzyme | Inhibition Profile |

| 4-Aminopyridine derivatives (e.g., 4APMb) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Non-competitive inhibition of AChE, Competitive inhibition of BChE mdpi.com |

| Triketone-type pyridinones | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Tight binding due to chelation of enzyme-bound ferric iron lap-publishing.com |

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor and are a cornerstone of drug discovery. nih.govnih.gov These assays typically involve a competitive binding format where the test compound competes with a radiolabeled ligand for binding to the receptor. nih.gov

In the context of pyridinone derivatives, these assays have been instrumental in identifying their targets. A notable example is the discovery of N-aryl-2-pyridone-3-carboxamide derivatives as agonists for the human cannabinoid receptor type II (CB2R). mdpi.comnih.gov The most promising compound from this series, 8d , exhibited a potent agonist activity with an EC50 of 112 nM. nih.gov Molecular docking studies suggested that the 2-pyridone ring is a suitable scaffold for designing CB2R agonists, and specific substitutions on the pyridone ring can satisfy the orthosteric binding pocket to induce an agonist response. mdpi.comnih.gov

Cellular Pathway Modulation in Model Systems

The biological effects of a compound are often mediated through the modulation of specific cellular signaling pathways. Research on pyridinone derivatives has shed light on their ability to influence such pathways.

For instance, a 4-amino-2-pyridinone derivative, compound 1 , was found to inhibit the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) by targeting its gene transcription. acs.org This compound was shown to inhibit the SREBP2 pathway, which is activated by statins, and at lower concentrations, it could enhance the statin-induced upregulation of the low-density lipoprotein receptor (LDLR). acs.org

In another study, a pirfenidone derivative, YZQ17 , exhibited its anti-fibrotic activity by targeting the TGF-β/Smad2/3 dependent pathway. nih.gov This compound was found to dramatically inhibit the expression of fibrotic markers such as α-SMA, collagen I, and fibronectin. nih.gov

Antimicrobial Activity Studies in In Vitro Assays

The emergence of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyridinone and aminopyridine derivatives have shown promise in this area.

A screening of a chemical library identified a pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) , as having potent antifungal activity against Candida albicans. nih.govnih.gov This compound was effective against fluconazole- and caspofungin-resistant strains, inhibited biofilm formation, and reduced the thickness of the mannan (B1593421) cell wall. nih.govnih.gov

In the realm of antibacterial agents, 2-aminopyridine (B139424) derivatives have also been investigated. Compound 2c from a synthesized series showed high activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.039 µg·mL⁻¹. mdpi.comnih.govresearchgate.net Molecular docking studies suggested that this compound interacts with key residues in the bacterial targets. mdpi.com

| Derivative Class | Organism | Activity |

| Pyridinone (PYR) | Candida albicans | Fungicidal, inhibits biofilm formation nih.govnih.gov |

| 2-Aminopyridine (2c) | Staphylococcus aureus, Bacillus subtilis | Antibacterial, MIC = 0.039 µg·mL⁻¹ mdpi.comnih.govresearchgate.net |

Anti-inflammatory Activity in Cell-Based Models

While direct studies on the anti-inflammatory properties of this compound are not extensively documented, research on structurally related pyridone and pyridazinone derivatives provides significant insights into its potential in this area. For instance, various synthetic hydrangenol (B20845) derivatives, which share a core moiety, have been shown to downregulate nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. elsevierpure.compainresearchforum.org One such derivative, possessing a 4H-1-benzopyran-4-one structure, effectively suppressed the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). painresearchforum.org This suppression was linked to the inhibition of key signaling pathways, including nuclear factor kappa-B (NF-κB), activator protein 1 (AP-1), and signal transducer and activator of transcription (STAT) pathways. painresearchforum.org

Similarly, a range of novel pyridazine (B1198779) and pyridazinone derivatives have demonstrated significant anti-inflammatory potential in vitro. nih.gov Certain compounds from these series exhibited potent inhibitory effects on COX-2, with half-maximal inhibitory concentration (IC₅₀) values comparable to the standard drug, celecoxib. nih.gov These compounds also effectively reduced the production of pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages. nih.gov

The anti-inflammatory activity of pirfenidone, a structurally similar compound (5-methyl-1-phenyl-2-(1H)-pyridone), has been confirmed and is thought to be a key component of its anti-fibrotic effects. nih.govnih.gov Although the precise molecular mechanism remains under investigation, its ability to modulate inflammatory responses is well-established. nih.gov

Studies on other 2(1H)-pyridone molecules have also shown promising anti-inflammatory results in both in vitro and in vivo models. nih.gov These findings, collectively, suggest that the this compound scaffold is a strong candidate for possessing anti-inflammatory properties, likely acting through the modulation of inflammatory mediators and signaling pathways.

Table 1: Anti-inflammatory Activity of Structurally Related Pyridone Derivatives

| Compound Class | Cell Line | Assay | Key Findings | Reference |

|---|---|---|---|---|

| Hydrangenol Derivatives | RAW264.7 Macrophages | NO, PGE2, iNOS, COX-2, Cytokine Expression | Downregulation of inflammatory mediators and suppression of NF-κB, AP-1, and STAT pathways. | painresearchforum.org |

| Pyridazine and Pyridazinone Derivatives | RAW264.7 Macrophages | COX-1/COX-2 Inhibition, Cytokine Production | Potent and selective COX-2 inhibition and reduced production of iNOS, TNF-α, IL-6, and PGE2. | nih.gov |

Mechanistic Investigations of Biological Effects at the Molecular Level

The biological activities of pyridinone derivatives are underpinned by a variety of molecular interactions, including hydrogen bonding, π-π stacking, and metal chelation.

Hydrogen Bonding: The structure of this compound, with its amino group and carbonyl oxygen, allows for the formation of hydrogen bonds. These interactions are crucial for the binding of molecules to biological targets such as enzymes and receptors. For example, in related compounds, intermolecular O-H···O and N-H···O hydrogen bonds are observed, which can lead to the formation of dimers and larger molecular chains. researchgate.net The amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, facilitating interactions within protein binding pockets.

Metal Chelation: Hydroxypyridinones are well-known for their metal-chelating properties, particularly their ability to bind hard metal ions like iron(III). kcl.ac.uknih.govresearchgate.net While this compound is not a hydroxypyridinone, the pyridinone ring itself, with its keto and amino groups, may possess some capacity for metal coordination. The ability to chelate metal ions can be a mechanism for antioxidant activity, as it can prevent metal-catalyzed formation of reactive oxygen species. researchgate.net For instance, certain 1-hydroxy-2(1H)-pyridinone iron chelators have been shown to protect against neuronal injury by reducing iron-induced oxidative stress. researchgate.net The potential for this compound to chelate metal ions would depend on the specific conformation and electronic properties of the molecule.

Table 2: Potential Molecular Interactions of this compound

| Interaction Type | Structural Feature | Potential Biological Relevance |

|---|---|---|

| Hydrogen Bonding | Amino group, Carbonyl oxygen | Binding to enzyme active sites and receptors. |

| π-π Stacking | Phenyl ring | Stabilization of protein-ligand complexes through interaction with aromatic amino acid residues. |

Applications of 4 Amino 1 Phenylpyridin 2 1h One in Materials Science and Supramolecular Chemistry

Incorporation into Polymeric Systems

Currently, there is no specific research detailing the incorporation of 4-amino-1-phenylpyridin-2(1H)-one into polymeric systems. However, the presence of a primary amino group suggests its potential as a monomer in polymerization reactions. For instance, it could theoretically be used in the synthesis of polyamides, polyimides, or other condensation polymers. The phenyl and pyridinone rings would be incorporated into the polymer backbone, potentially imparting specific thermal, optical, or mechanical properties to the resulting material. The synthesis of polyimides from a more complex aromatic diamine containing a pyridine (B92270) ring, 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine, has been demonstrated, showcasing the utility of pyridine-containing diamines in creating thermally stable and soluble polymers.

Coordination Chemistry and Metal Complex Formation

The coordination chemistry of this compound has not been explicitly documented. Nevertheless, the molecule possesses multiple potential coordination sites, including the amino group and the pyridinone oxygen and nitrogen atoms. This suggests that it could act as a versatile ligand for a variety of metal ions. Research on related aminopyridine and thiosemicarbazone ligands containing a pyridine moiety shows their ability to form stable complexes with transition metals like copper(II), zinc(II), and nickel(II). mdpi.comresearchgate.net The coordination of these metals often involves the pyridine nitrogen and other donor atoms within the ligand structure. It can be inferred that this compound could form mononuclear or polynuclear metal complexes, with the specific coordination mode depending on the metal ion, counter-anion, and reaction conditions.

Supramolecular Assembly and Self-Organization Phenomena

Detailed studies on the supramolecular assembly of this compound are not available. However, the molecular structure contains key features that are conducive to forming ordered supramolecular architectures. The amino group and the pyridinone moiety are capable of forming hydrogen bonds, which are fundamental interactions in crystal engineering and supramolecular chemistry. acs.org The phenyl ring can participate in π-π stacking interactions. These non-covalent interactions could direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. The study of a pyridone-based phthalimide (B116566) fleximer has shown the importance of C–H···O and C–H···N hydrogen bonds and C–H···π interactions in forming its supramolecular framework. acs.org

Photophysical Applications (e.g., fluorescent probes, not general optical properties)

While the specific photophysical properties of this compound have not been characterized, many aminopyridine and pyridone derivatives are known to exhibit fluorescence. nih.gov The development of a pyrazine–pyridone biheteroaryl-based fluorescence sensor for zinc ions highlights the potential of such scaffolds in sensing applications. nih.gov The fluorescence mechanism in these systems is often based on intramolecular charge transfer (ICT). It is plausible that this compound or its derivatives could be engineered to function as fluorescent probes for specific analytes, where the binding of the target molecule would modulate the ICT process and result in a detectable change in fluorescence.

Role as Chemical Building Blocks in Advanced Synthesis

The synthetic utility of this compound as a building block is not well-documented. However, the presence of a reactive primary amino group and the pyridinone ring system suggests its potential as a versatile precursor in organic synthesis. For example, the amino group can be readily derivatized to introduce a wide range of functional groups. The synthesis of derivatives of the related compound 1-(4-aminophenyl)-5-methylpyridin-2(1H)-one for the development of anti-fibrosis agents illustrates how the aminophenyl-pyridinone scaffold can be modified to create biologically active molecules. Furthermore, 4-aminopyridine (B3432731) derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and other functional molecules. nih.govresearchgate.netnih.govnih.gov

Future Research Directions and Unexplored Avenues for 4 Amino 1 Phenylpyridin 2 1h One

Development of Novel and Sustainable Synthetic Pathways

Future synthetic research should prioritize the development of efficient, scalable, and environmentally benign methods for accessing 4-amino-1-phenylpyridin-2(1H)-one and its derivatives. While classical multi-step syntheses exist for related structures, a focus on modern synthetic strategies is crucial.

Key avenues for exploration include:

One-Pot and Tandem Reactions: Designing cascade reactions that form the pyridinone ring and introduce the amino functionality in a single operation would significantly improve efficiency. researchgate.net Multi-component reactions, which are known for their high atom economy, could provide rapid access to a diverse library of analogues. nih.gov

C-H Functionalization: Transition-metal catalyzed C-H activation represents a powerful, modern approach to directly introduce substituents onto the pyridinone or phenyl rings, bypassing the need for pre-functionalized starting materials. rsc.orgrsc.org This would allow for late-stage diversification, a highly valuable strategy in drug discovery.

Green Chemistry Approaches: Investigating syntheses that utilize greener solvents (e.g., water, ethanol), lower energy inputs through microwave or ultrasonic irradiation, and employ recyclable catalysts will be essential for developing sustainable production methods. google.com A patent for the related compound 4-amino-5-methyl-1H-pyridin-2(1H)-one highlights a process that avoids chlorinated solvents, setting a precedent for more environmentally friendly options. google.com

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Analogy |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Scalability for industrial production, potential for localized overheating. | Synthesis of PCSK9 inhibitors. unipd.it |

| Flow Chemistry | High reproducibility, improved safety for hazardous reactions, ease of scale-up. | Initial equipment cost, potential for channel clogging. | General synthesis of fine chemicals. |

| Catalytic C-H Activation | High atom economy, access to novel derivatives, late-stage functionalization. | Achieving high site-selectivity, catalyst cost and sensitivity. | Site-selective functionalization of 2-pyridones. rsc.org |

Exploration of Undiscovered Reactivity Patterns

A thorough investigation into the reactivity of this compound is fundamental to its future application. The molecule possesses multiple reactive sites, including the nucleophilic amino group, the electron-rich pyridinone ring, and the N-phenyl substituent, which could be targeted for selective transformations.

Future studies should focus on:

Derivatization of the Amino Group: Exploring a wide range of reactions such as acylation, sulfonylation, and reductive amination to create novel amide and amine derivatives. These modifications can profoundly impact biological activity and physicochemical properties.

Ring Functionalization: The pyridinone ring itself is susceptible to various transformations. For example, introducing a nitro group can activate the scaffold for subsequent nucleophilic substitutions or cycloaddition reactions, enabling the synthesis of complex fused-ring systems. mdpi.com

Photocatalysis and Electrochemistry: Employing modern synthetic methods like photoredox catalysis to forge new bonds under mild conditions could unlock unprecedented reactivity patterns not accessible through traditional thermal methods.

Expansion of In Vitro Biological Targets and Pathways

The pyridinone core is present in numerous FDA-approved drugs and biologically active molecules, suggesting a high potential for therapeutic applications. bohrium.com While direct biological data on this compound is limited, research on analogous structures provides a clear roadmap for investigation.

PCSK9 Inhibition: A groundbreaking study identified the 4-amino-2-pyridinone chemotype as a potent inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). unipd.it Derivatives were shown to block PCSK9 secretion, increase LDL receptor expression, and act cooperatively with statins. unipd.it Future research should screen this compound and its derivatives against this critical cardiovascular target.

Anticancer Activity: Pyridinone-containing molecules exhibit broad-spectrum antiproliferative activity against various human tumor cell lines by targeting pathways involving protein kinases, histone deacetylase (HDAC), and other key enzymes. nih.govnih.gov Screening against a panel of cancer cell lines (e.g., HeLa, HepG2, MCF-7) is a logical next step. nih.gov

Antiviral and Antimicrobial Activity: The pyridinone scaffold is a known pharmacophore in antiviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. frontiersin.org There is also precedent for antibacterial and antifungal activity. researchgate.netkoreascience.kr Therefore, broad-spectrum screening against viral and microbial pathogens is warranted.

Kinase Inhibition: The pyridinone motif can serve as a "hinge-binding" element, forming key hydrogen bonds within the ATP-binding site of various protein kinases, which are crucial targets in oncology and inflammatory diseases. frontiersin.org

| Target Class | Specific Target Example | Rationale based on Analogs | Suggested Initial Assay |

|---|---|---|---|

| Cardiovascular | PCSK9 | 4-amino-2-pyridone derivatives are potent inhibitors. unipd.it | PCSK9 secretion ELISA, LDLR expression Western Blot. unipd.it |

| Oncology | Protein Tyrosine Kinases | Pyridinone-quinazoline derivatives show potent cytotoxicity. bohrium.com | MTT cell viability assay against cancer cell lines (e.g., HeLa). nih.gov |

| Virology | HIV-1 Reverse Transcriptase | Pyridinone derivatives identified as potent NNRTIs. frontiersin.orgnih.gov | TZM-bl cell-based antiviral assay. nih.gov |

| Inflammation | Cannabinoid Receptor 2 (CB2R) | Pyridone-based derivatives have been developed as CB2R agonists. nih.gov | cAMP accumulation functional assay. nih.gov |

Integration into Hybrid Functional Materials

The unique electronic and structural features of the this compound scaffold make it an attractive building block for novel functional materials. The combination of aromatic rings, a polar amide-like group, and a hydrogen-bonding amino group offers opportunities for creating materials with tailored properties.

Unexplored avenues include:

Organic Electronics: The conjugated π-system of the molecule could be exploited in the design of organic semiconductors or light-emitting materials. Polymerization or co-polymerization could lead to new conductive polymers.

Supramolecular Chemistry: The hydrogen bond donor (amino) and acceptor (carbonyl) sites can be used to direct the self-assembly of molecules into well-ordered supramolecular structures like gels, liquid crystals, or porous frameworks.

Sensing and Chelation: The pyridinone moiety is known to chelate metal ions. nih.gov This property could be harnessed to develop colorimetric or fluorescent sensors for specific metal ions. Attaching this scaffold to surfaces or polymers could create materials for environmental remediation or metal extraction.

Biomaterials: Incorporating the compound into biocompatible scaffolds, such as chitosan-coated calcium phosphate (B84403), could enable applications in localized drug delivery for therapies like targeted cancer treatment. mdpi.com

Advanced Computational Modeling and AI-Driven Design

In silico methods are indispensable for accelerating the discovery and optimization process. Applying advanced computational tools to this compound can guide synthetic efforts and predict biological activities, saving significant time and resources.

Future directions should involve:

Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to model the molecule's electronic structure, predict its reactivity at different sites, and calculate its spectroscopic properties (e.g., NMR, IR spectra) to aid in characterization. researchgate.net

Molecular Docking and Dynamics: Simulating the binding of this compound and its virtual derivatives to the active sites of biological targets like PCSK9 or various kinases. jchemlett.com Molecular dynamics simulations can further assess the stability of these interactions over time. nih.gov

Pharmacophore Modeling and Virtual Screening: Developing a 3D pharmacophore model based on the scaffold's key features (hydrogen bond donors/acceptors, aromatic rings) to screen large compound libraries for molecules with similar features and potential biological activity. nih.gov

AI and Machine Learning: Employing AI algorithms to predict structure-activity relationships (SAR), optimize pharmacokinetic properties (ADME), and even propose novel, high-yielding synthetic routes through retrosynthesis analysis.

Methodological Advancements in Characterization and Analysis

As novel derivatives and materials based on this compound are developed, robust and advanced analytical techniques will be required for their unambiguous characterization.

Key methodologies to employ include:

Single-Crystal X-ray Diffraction: This technique provides definitive proof of molecular structure, conformation, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state.

Advanced NMR Spectroscopy: Beyond standard 1H and 13C NMR, two-dimensional techniques (COSY, HSQC, HMBC) will be essential for the complete and unambiguous assignment of all signals, especially in complex derivatives.

High-Resolution Mass Spectrometry (HRMS): ESI-TOF or Orbitrap HRMS are crucial for confirming the elemental composition of newly synthesized compounds with high precision.

Spectroscopic and Thermal Analysis: Techniques such as UV-Vis and fluorescence spectroscopy can probe the electronic properties and potential for sensing applications, while thermal analysis (TGA, DSC) is vital for assessing the stability of new materials. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 4-amino-1-phenylpyridin-2(1H)-one and its derivatives?

- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions using β-keto esters, aldehydes, and urea/thiourea under acidic conditions (e.g., HCl or acetic acid). For fluorinated analogs, methods like nucleophilic substitution with fluorinating agents (e.g., KF in DMF) are employed. Optimization of reaction time, temperature (typically 80–100°C), and solvent polarity (DMF, ethanol) is critical. Post-synthesis purification often involves column chromatography with gradients like ethyl acetate/hexane .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze , , and NMR spectra to confirm substituent positions and fluorine integration.

- IR : Identify carbonyl (C=O, ~1650–1700 cm) and amino (N–H, ~3300–3500 cm) functional groups.

- Mass Spectrometry (ESI-MS/HRMS) : Verify molecular ion peaks and isotopic patterns for halogenated derivatives.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., DNA methyltransferase or cyclooxygenase) using fluorometric or colorimetric substrates. For antimicrobial activity, use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with 96-well plates and resazurin viability indicators. Include positive controls (e.g., ciprofloxacin) and normalize results to solvent-only baselines .

Advanced Research Questions

Q. How can low-yield reactions during synthesis be systematically optimized?

- Methodological Answer : Apply Design of Experiments (DoE) to screen variables (e.g., solvent, catalyst loading, temperature). For example, use a Central Composite Design to identify optimal conditions for fluorination reactions. Reaction progress can be monitored via TLC or in situ FTIR. Post-hoc analysis via HPLC-PDA can quantify intermediates and side products, enabling kinetic modeling to improve yield .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer : Cross-validate using complementary techniques:

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) causing peak splitting.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- Computational Chemistry : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify conformational isomers .

Q. What advanced in vivo models are appropriate for evaluating analgesic or toxicological profiles?

- Methodological Answer : Use Sprague–Dawley rats for acute toxicity (OECD 423 guidelines) and CD-1 mice for hot-plate analgesia assays. Administer doses intraperitoneally (5–50 mg/kg) and measure latency to paw withdrawal. Analyze plasma pharmacokinetics via LC-MS/MS to correlate efficacy with bioavailability. Include sham controls and blinded scoring to reduce bias .

Q. How can analytical methods be validated for quantifying impurities in batch samples?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- HPLC-UV : Use a C18 column, isocratic elution (acetonitrile/water + 0.1% TFA), and validate linearity (R > 0.995), LOD/LOQ (<1 ppm).

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation products. Compare retention times with EP/USP reference standards .

Q. What strategies assess compound stability under environmental stressors (e.g., humidity, light)?

- Methodological Answer : Perform accelerated stability studies (ICH Q1A):

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature.

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity at 25°C/60% RH.

- Photostability : Expose to UV (320–400 nm) and quantify degradation via HPLC. Surface interactions (e.g., adsorption to silica) can be studied using ToF-SIMS to model indoor environmental behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.